5-Bromo-N3-Boc-pyridine-2,3-diamine

Regioselective Synthesis Boc Protection Orthogonal Reactivity

5-Bromo-N3-Boc-pyridine-2,3-diamine (CAS 1335051-06-3) is a highly functionalized, premium pyridine-based carbamate derivative. It features a pyridine ring with a bromine atom at the 5-position, a Boc (tert-butoxycarbonyl) protecting group at the N3 position, and a free amino group at the 2-position.

Molecular Formula C13H12BrN3O2
Molecular Weight 322.16 g/mol
Cat. No. B13665146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N3-Boc-pyridine-2,3-diamine
Molecular FormulaC13H12BrN3O2
Molecular Weight322.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=C(N=CC(=C2)Br)N
InChIInChI=1S/C13H12BrN3O2/c14-10-6-11(12(15)16-7-10)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16)(H,17,18)
InChIKeyPVSOFKVYGYCUNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N3-Boc-pyridine-2,3-diamine: A Regioselectively Protected Building Block for Medicinal Chemistry and Advanced Synthesis


5-Bromo-N3-Boc-pyridine-2,3-diamine (CAS 1335051-06-3) is a highly functionalized, premium pyridine-based carbamate derivative . It features a pyridine ring with a bromine atom at the 5-position, a Boc (tert-butoxycarbonyl) protecting group at the N3 position, and a free amino group at the 2-position. This precise arrangement is critical for regioselective functionalization in the synthesis of complex heterocyclic scaffolds. The compound is utilized extensively as a building block in medicinal chemistry and sophisticated organic synthesis , with its protected N3-position enabling orthogonal reactivity at the C2-amino group.

Why Unprotected 5-Bromo-2,3-diaminopyridine Is Not a Substitute for 5-Bromo-N3-Boc-pyridine-2,3-diamine


The decision to use a specific building block in a complex synthesis is rarely arbitrary; it dictates the efficiency and even the feasibility of the entire route. 5-Bromo-N3-Boc-pyridine-2,3-diamine is not simply a protected version of 5-bromo-2,3-diaminopyridine; it is a distinct chemical entity that solves the fundamental problem of chemoselectivity. Research on 2,3-pyridinediamines demonstrates that the two adjacent amino groups exhibit drastically different reactivity. For instance, in aroylation reactions, the 2-amino group of a monoaroylated derivative is unusually resistant to further electrophilic attack [1]. Similarly, condensation with aldehydes leads exclusively to products from reaction at the N3 position [2]. Therefore, using the unprotected diamine in a multi-step sequence leads to uncontrolled or undesired reactivity, resulting in complex mixtures and low yields of the target molecule. The installation of the Boc group on N3 is not a convenience; it is a strategic necessity for achieving predictable, high-yielding, and regioselective transformations at the C2 position. Substituting the Boc-protected intermediate with the unprotected parent diamine is chemically non-equivalent and will result in synthetic failure.

Quantitative Differentiation of 5-Bromo-N3-Boc-pyridine-2,3-diamine from Analogs and Alternatives


Regioselective N3-Protection Enables Exclusive C2-Amination: A Critical Synthetic Advantage

The synthesis of 5-Bromo-N3-Boc-pyridine-2,3-diamine is achieved by reacting the parent 5-bromopyridine-2,3-diamine with di-tert-butyl dicarbonate (Boc2O) . This reaction selectively protects the more nucleophilic amino group at the N3 position due to steric and electronic factors, yielding the Boc-protected compound with high regioselectivity. In contrast, the unprotected 5-bromopyridine-2,3-diamine reacts with electrophiles in a non-selective manner or yields products solely from N3-substitution, as demonstrated in aroylation [1] and condensation with aldehydes [2] where the 2-amino group is inert. This N3-protection strategy leaves the C2-amino group free for subsequent, selective functionalization, enabling synthetic sequences impossible with the unprotected parent compound.

Regioselective Synthesis Boc Protection Orthogonal Reactivity Amino Pyridines

Differentiation from Alternative Protection Strategies: Yield and Orthogonality

While other protecting groups, such as SEM (2-(trimethylsilyl)ethoxymethyl), have been employed for amino groups in imidazo[4,5-b]pyridine derivatives, Boc protection remains the most common due to its stability and ease of removal . The typical synthetic yield for the preparation of 5-Bromo-N3-Boc-pyridine-2,3-diamine from the diamine and Boc2O is 65-80% . This stands in contrast to N-Boc protection of less nucleophilic aryl amines, which often proceeds with low yields and unsatisfactory results using standard methods, requiring alternative strategies like double-Boc protection followed by selective deprotection . The quantitative yield data for this specific compound confirms the efficiency of this direct, single-step protection strategy.

Protecting Group Strategy Synthetic Yield Boc vs. SEM Imidazopyridine Synthesis

Halogen-Directed Reactivity: 5-Bromo vs. 6-Methyl-5-Bromo and 5-Chloro Analogs

The bromine atom at the 5-position is a key functional handle for further derivatization, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling . This contrasts with non-halogenated pyridine diamines which lack this capability. When comparing halogenated analogs, the choice of halogen is critical. While a 5-chloro analog might be considered, bromine is generally more reactive in cross-coupling reactions. Furthermore, a comparator like 5-Bromo-6-methyl-2,3-pyridinediamine (CAS 59352-90-8) introduces an additional methyl group at the 6-position. While both contain the 5-bromo handle, the presence of the 6-methyl group alters the electronic and steric properties of the pyridine ring, leading to different reactivity profiles and pharmacokinetic properties in downstream molecules. The selection of 5-Bromo-N3-Boc-pyridine-2,3-diamine specifically provides the 5-bromo substituent without additional alkyl substitution, offering a cleaner, more predictable scaffold for medicinal chemistry optimization.

Halogenated Pyridine Suzuki Coupling Structure-Activity Relationship Medicinal Chemistry

Biological Relevance: 5-Bromo Scaffold as a Privileged Structure in Kinase Inhibition

The 5-bromo-2,3-diaminopyridine scaffold, which is the core of the target compound, has established biological relevance. Specifically, 2,3-Diamino-5-bromopyridine (the deprotected parent) has been identified as a fragment hit against Casein Kinase 2 alpha (CK2α), with its co-crystal structure deposited in the Protein Data Bank (PDB ID: 5MOW) [1]. This demonstrates the scaffold's ability to engage ATP-binding pockets of kinases, a major drug target class. Furthermore, the parent compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3) and multidrug efflux pumps, with reported IC50 values of ~4 μM for P-glycoprotein (Pgp) and ~8 μM for MDR1 . While the target compound (5-Bromo-N3-Boc-pyridine-2,3-diamine) is a protected intermediate and not a drug candidate itself, this data validates the core scaffold as a privileged structure for developing bioactive molecules.

Kinase Inhibitor GSK-3 Efflux Pump Inhibitor Fragment-Based Drug Discovery

Optimal Procurement Scenarios for 5-Bromo-N3-Boc-pyridine-2,3-diamine Based on Quantitative Evidence


Orthogonal Synthesis of 2-Substituted-5-Bromo-3-Aminopyridines

This is the primary application for which the compound is designed. Procurement is justified when a synthetic route requires exclusive functionalization of the C2 amino group without affecting the N3 position. The presence of the N3-Boc group, established by high-yielding synthesis (65-80%) , ensures that subsequent reactions at the C2 amine (e.g., amide bond formation, reductive amination, urea synthesis) will be chemoselective. This avoids the complex mixtures and low yields that result from using the unprotected 5-bromopyridine-2,3-diamine, which exhibits unpredictable and non-selective reactivity [REFS-2, REFS-3].

Building Block for Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

This compound is a strategic intermediate for synthesizing imidazo[4,5-b]pyridine derivatives, a core structure in numerous kinase inhibitors. After functionalization at C2, the Boc group can be selectively removed to reveal the N3-amine, which can then be cyclized with the C2 substituent to form the fused imidazole ring. The 5-bromo substituent serves as a handle for late-stage diversification via cross-coupling . The selection of this specific building block is validated by the fact that its core scaffold is a confirmed fragment hit for the kinase CK2α (PDB: 5MOW) [3] and an inhibitor of GSK-3 , ensuring the final library is built upon a biologically relevant and drug-like core.

Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

This building block is a prime candidate for library synthesis where molecular diversity is introduced at the 5-position. The 5-bromo substituent is a highly reliable partner for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-couplings . This allows for the parallel synthesis of numerous analogs from a single, advanced intermediate. The C2 and N3 amines can be functionalized or remain protected, offering further vectors for diversification. This is a more efficient and cost-effective strategy than synthesizing each analog from a different, non-brominated starting material. The clean structural profile, devoid of additional alkyl groups found in analogs like 5-Bromo-6-methyl-2,3-pyridinediamine , provides a more predictable and versatile platform for this type of medicinal chemistry exploration.

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